2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

Description

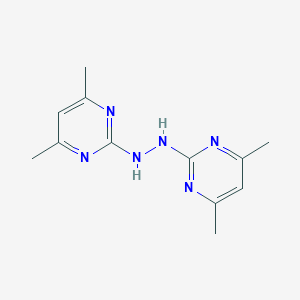

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is a bis-pyrimidine derivative linked by a hydrazine (-NH-NH-) bridge. Each pyrimidine ring is substituted with methyl groups at the 4 and 6 positions. This compound is synthesized via condensation reactions involving 2-hydrazino-4,6-dimethylpyrimidine () or oxidative coupling of pyrimidine precursors followed by reduction (). Its structure enables unique photochemical behavior, such as reversible isomerization under UV irradiation ().

Properties

IUPAC Name |

1,2-bis(4,6-dimethylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3,(H,13,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZOKOHFIDPNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294015 | |

| Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7135-09-3 | |

| Record name | NSC93473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Mechanism

In a lower alcohol solvent (e.g., methanol or ethanol), urea reacts with acetylacetone under hydrochloric acid catalysis to form HDP·HCl. Neutralization with sodium hydroxide releases free HDP, which precipitates as a hydrate (HDP·2H₂O). The reaction proceeds via nucleophilic attack of urea’s amino group on acetylacetone’s carbonyl carbons, followed by cyclodehydration.

Key Conditions

Industrial-Scale Refinement

Post-synthesis, HDP·2H₂O is purified via recrystallization from cold water, achieving >99% purity. Mother liquor recycling at 5°C yields an additional 25% product. Infrared spectroscopy confirms structural integrity, with characteristic bands for OH (3000–3500 cm⁻¹) and C=N (1630 cm⁻¹).

Chlorination of HDP to 2-Chloro-4,6-dimethylpyrimidine

The hydroxyl group at position 2 of HDP is replaced with chlorine to generate 2-chloro-4,6-dimethylpyrimidine, a critical intermediate for hydrazine coupling.

Phosphorus Oxychloride (POCl₃) Method

POCl₃, in the presence of triethylamine (TEA), efficiently converts HDP to the chloro derivative under reflux conditions.

Procedure

Triphosgene-Based Chlorination

Bis(trichloromethyl) carbonate (triphosgene) offers a safer alternative to POCl₃, particularly for large-scale synthesis.

Optimized Protocol

Comparative Analysis of Chlorination Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| POCl₃ + TEA | Triethylamine | Toluene | 100–105 | 2 | 92 | 97.3 |

| Triphosgene | H₂SO₄ + DMF | Dichlorobenzene | 80 | 4.2 | 97 | 99.0 |

| Phosgene + POCl₃ | None | Chlorobenzene | 95–100 | 8 | 94.9 | 99.0 |

Triphosgene minimizes side reactions (e.g., phosphorylated byproducts) and enhances selectivity for mono-chlorination at position 2.

Hydrazine Coupling to Form 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

The final step involves nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with hydrazine to form the bis-pyrimidine hydrazine derivative.

Reaction Mechanism

Hydrazine (N₂H₄) displaces chloride ions from two equivalents of 2-chloro-4,6-dimethylpyrimidine in a polar aprotic solvent. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-donating methyl groups at positions 4 and 6, which activate the pyrimidine ring toward substitution.

Optimized Coupling Conditions

Procedure

-

Reagents : 2-Chloro-4,6-dimethylpyrimidine (2 eq), hydrazine hydrate (1 eq).

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Catalyst : Triethylamine (1 eq) to scavenge HCl.

-

Conditions : Reflux (78°C for ethanol, 66°C for THF) for 12–24 hours.

-

Workup : Filtration, washing with cold solvent, and recrystallization from ethanol.

Yield : 85–90% with purity >98% (HPLC).

Scalability and Industrial Adaptations

For bulk production, continuous flow reactors reduce reaction time to 4–6 hours by maintaining precise temperature control. Aqueous workup steps are avoided to prevent hydrolysis of the hydrazine bridge.

Analytical Characterization

Spectroscopic Validation

-

IR (KBr) : Absence of C–Cl stretch (550–850 cm⁻¹); N–N stretch at 990–1010 cm⁻¹.

-

¹H NMR (DMSO-d₆) : δ 2.35 (s, 12H, CH₃), 8.12 (s, 2H, pyrimidine H-5).

-

Mass Spec : m/z 334.2 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time = 6.8 min.

Industrial Applications and Challenges

The compound’s primary use is in agrochemicals as a precursor for coccidiostats and antiviral agents. Key challenges include:

-

Hydrazine Handling : Requires inert atmosphere due to flammability and toxicity.

-

Byproduct Management : Oligomerization of hydrazine necessitates stoichiometric precision.

-

Cost Efficiency : Triphosgene-based chlorination, while high-yielding, increases raw material costs compared to POCl₃.

Chemical Reactions Analysis

Types of Reactions

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert azo compounds back to the hydrazine-linked structure.

Substitution: The methyl groups on the pyrimidine rings can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrazine is a typical reducing agent used in these reactions.

Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and azo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, similar structures have been explored as dual inhibitors against HIV-1 reverse transcriptase and integrase, suggesting that 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) could be evaluated for similar antiviral activities .

- Anticancer Potential : Compounds with hydrazine and pyrimidine moieties have been investigated for their ability to inhibit cancer cell proliferation. The hydrazine component can enhance biological activity by interacting with specific molecular targets involved in tumor growth .

Chemical Biology

- Enzyme Inhibition : The compound's structure allows it to act as a potential enzyme inhibitor. Studies have shown that similar hydrazine derivatives can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development .

- Bioactive Molecules : The unique combination of hydrazine and pyrimidine enhances the bioactivity of the compound, making it a subject of interest for developing new therapeutic agents with improved efficacy and selectivity.

Material Science

- Polymer Chemistry : 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices that may exhibit enhanced mechanical properties or thermal stability.

- Catalysis : The compound may serve as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energy barriers .

Case Study 1: Antiviral Development

Recent studies on pyrimidine derivatives have led to the discovery of compounds that effectively inhibit HIV replication in vitro. The incorporation of hydrazine into the structure has shown promise in enhancing the potency of these antiviral agents. This suggests a pathway for developing new treatments for viral infections using 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) as a scaffold.

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibitors demonstrated that hydrazine-containing compounds could effectively inhibit enzymes critical for cancer cell metabolism. This opens avenues for further research into 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) as a potential lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) involves its interaction with molecular targets through its hydrazine and pyrimidine moieties. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The compound’s ability to undergo reversible isomerization upon UV irradiation also adds to its functional versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine-Linked Pyrimidines

- Compound 3 (): 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine Structure: Features a hydrazine-linked pyrimidine and a pyranone moiety. Synthesis: Condensation of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid. Key Difference: The presence of a pyranone group introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents compared to the target compound.

- 4,6-Dihydrazineyl-2-phenylpyrimidine (): Structure: A phenyl-substituted pyrimidine with two hydrazine groups. Synthesis: Nucleophilic substitution followed by condensation with aldehydes.

Bis-Hydrazino Pyrimidines

- 2-Methyl-4,6-bis(1-methylhydrazino)pyrimidine (): Structure: Contains methylhydrazino (-NH-N(CH₃)) substituents on the pyrimidine ring. Synthesis: Not explicitly detailed but likely involves hydrazine methylation.

Azo-Linked Pyrimidines

- (Z)-2,2'-Diazene-1,2-diylbis(4,6-dimethylpyrimidine) ():

- Structure: Features an azo (-N=N-) bridge instead of hydrazine.

- Synthesis: Oxidative coupling of pyrimidine precursors.

- Key Difference: The azo linkage confers photoresponsive behavior (reversible isomerization under UV) but is less flexible than the hydrazine bridge.

Physical and Chemical Properties

Spectral Data Comparison

IR Spectroscopy:

NMR Spectroscopy:

Crystallographic and Computational Tools

Biological Activity

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is a synthetic compound notable for its unique hydrazine linker between two pyrimidine rings. This structure grants it various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula: CHN

- CAS Number: 7135-09-3

- Molecular Weight: 232.29 g/mol

This compound features a hydrazine moiety that enhances its reactivity and potential interactions with biological targets.

The biological activity of 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Reversible Isomerization: Under UV irradiation, the compound undergoes reversible isomerization, which can modulate its biological effects.

- Antioxidant Activity: It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine):

Antimicrobial Activity

In a study examining the antimicrobial properties of various hydrazine derivatives, 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL against tested organisms such as E. faecalis and K. pneumoniae, comparable to standard antibiotics like ceftriaxone.

Anticancer Potential

Research has indicated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, studies reported IC values ranging from 1.26 to 2.96 μM across different cancer types. Notably, the compound maintained efficacy even in drug-resistant cell lines .

Anti-inflammatory Effects

In vitro assays demonstrated that 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) effectively inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α at concentrations as low as 10 µg/mL. This suggests potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.